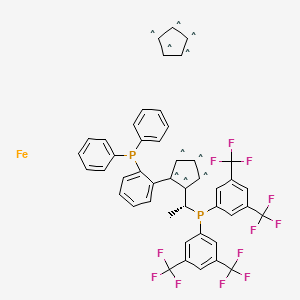
Triacetoxyneodymium hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triacetoxyneodymium hydrate, also known as neodymium(III) acetate hydrate, is a chemical compound with the formula C₆H₁₁NdO₇. It is a coordination complex where neodymium is bonded to three acetate groups and water molecules. This compound is part of the broader category of rare earth metal acetates, which are known for their unique chemical properties and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Triacetoxyneodymium hydrate can be synthesized through the reaction of neodymium oxide (Nd₂O₃) with acetic acid (CH₃COOH). The reaction typically involves dissolving neodymium oxide in acetic acid under controlled temperature and stirring conditions. The resulting solution is then evaporated to obtain the crystalline this compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves similar principles but on a larger scale. The process includes the use of high-purity neodymium oxide and acetic acid, with precise control over reaction parameters such as temperature, concentration, and pH. The final product is often purified through recrystallization to ensure high purity and consistency.
Análisis De Reacciones Químicas
Types of Reactions
Triacetoxyneodymium hydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form neodymium(IV) compounds.
Reduction: It can be reduced to neodymium(II) compounds under specific conditions.
Substitution: The acetate groups can be substituted with other ligands, such as chloride or nitrate ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Ligand exchange reactions often involve reagents like hydrochloric acid (HCl) or nitric acid (HNO₃).
Major Products
Oxidation: Neodymium(IV) oxide (NdO₂)
Reduction: Neodymium(II) acetate
Substitution: Neodymium chloride (NdCl₃) or neodymium nitrate (Nd(NO₃)₃)
Aplicaciones Científicas De Investigación
Triacetoxyneodymium hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other neodymium compounds and as a catalyst in organic reactions.
Biology: It is employed in studies involving rare earth elements and their interactions with biological systems.
Medicine: Research is ongoing into its potential use in medical imaging and as a contrast agent in magnetic resonance imaging (MRI).
Industry: It is used in the production of high-performance magnets, glass polishing, and as a dopant in various materials to enhance their properties.
Mecanismo De Acción
The mechanism by which triacetoxyneodymium hydrate exerts its effects is primarily through its ability to coordinate with other molecules. The neodymium ion can form stable complexes with various ligands, influencing the reactivity and properties of the resulting compounds. This coordination chemistry is crucial in catalysis, material science, and biological interactions.
Comparación Con Compuestos Similares
Similar Compounds
Triacetoxypraseodymium hydrate: Similar in structure but with praseodymium instead of neodymium.
Triacetoxysamarium hydrate: Contains samarium and exhibits similar chemical behavior.
Triacetoxygadolinium hydrate: Gadolinium-based compound with comparable properties.
Uniqueness
Triacetoxyneodymium hydrate is unique due to the specific electronic configuration of neodymium, which imparts distinct magnetic and optical properties. These properties make it particularly valuable in applications such as high-performance magnets and advanced materials research.
Propiedades
Fórmula molecular |
C6H14NdO7 |
|---|---|
Peso molecular |
342.41 g/mol |
Nombre IUPAC |
acetic acid;neodymium;hydrate |
InChI |
InChI=1S/3C2H4O2.Nd.H2O/c3*1-2(3)4;;/h3*1H3,(H,3,4);;1H2 |
Clave InChI |
XHILYYDCESQUMS-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O.CC(=O)O.CC(=O)O.O.[Nd] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![[[N'-[(4S)-4-amino-5-methoxy-5-oxopentyl]carbamimidoyl]amino]-hydroxy-oxoazanium;hydrochloride](/img/structure/B12062240.png)








